3-Bromo-2-fluoropyridine-4-carboxylic Acid: A Comprehensive Technical Guide to Reactivity, Physicochemical Properties, and Synthetic Applications
3-Bromo-2-fluoropyridine-4-carboxylic Acid: A Comprehensive Technical Guide to Reactivity, Physicochemical Properties, and Synthetic Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic deployment of polyfunctionalized heterocyclic scaffolds is paramount for the rapid generation of structural diversity[1]. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) represents a highly privileged, trifunctionalized building block[2]. Featuring three distinct, orthogonally reactive handles—a highly electrophilic fluorinated C2 position, a cross-coupling-ready brominated C3 position, and a derivatizable C4-carboxylic acid—this compound enables the precise, vector-controlled growth of molecular fragments essential for Fragment-Based Drug Discovery (FBDD)[3].
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this scaffold in advanced organic synthesis.
Physicochemical & Electronic Properties
The introduction of highly electronegative halogens (fluorine and bromine) onto the pyridine core drastically alters its electronic landscape. Density Functional Theory (DFT) studies on halogenated pyridines indicate that the strong electron-withdrawing effects of fluorine and bromine increase the electron deficiency of the pyridine ring[4]. This lowers the energies of the frontier molecular orbitals, resulting in a widened HOMO-LUMO gap that enhances the molecule's stability against oxidative degradation while simultaneously activating the ring for nucleophilic attack[4].
Table 1: Key Physicochemical Data
| Property | Value | Rationale / Implication |
| CAS Number | 1214360-60-7[2] | Unique identifier for the specific regioisomer. |
| Chemical Formula | C6H3BrFNO2[5] | Trifunctionalized core. |
| Molecular Weight | 220.00 g/mol [6] | Low molecular weight ideal for FBDD libraries. |
| pKa (Predicted) | ~2.5 – 2.8 | The reference compound 2-fluoroisonicotinic acid exhibits a pKa of 3.03[7]. The inductive electron-withdrawing effect of the adjacent C3-bromine further increases the acidity of the C4-carboxylic acid. |
| LogP (Estimated) | 1.8 – 2.2 | The lipophilicity is balanced by the polar carboxylic acid and the lipophilic halogens, ensuring favorable aqueous solubility for biological assays[8]. |
Mechanistic Reactivity Profile
The synthetic utility of 3-bromo-2-fluoropyridine-4-carboxylic acid lies in its orthogonal reactivity. Each functional group can be addressed sequentially without interfering with the others, provided the correct reaction conditions are employed.
Fig 1. Orthogonal reactivity map of the trifunctionalized pyridine scaffold.
Causality of Reactivity:
-
C2-Fluorine (SNAr): The C2 position is exceptionally electrophilic[9]. The highly electronegative fluorine atom creates a strong carbon-halogen dipole. During nucleophilic attack, the adjacent pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate[10]. The para-positioned carboxylic acid provides additional resonance stabilization, making C2 highly susceptible to displacement by amines, thiols, and alkoxides[8].
-
C3-Bromine (Cross-Coupling): Bromine serves as an excellent handle for transition-metal-catalyzed oxidative addition[3]. However, the C3 position is sterically encumbered by the adjacent C2-fluorine and C4-carboxylic acid. Successful cross-coupling requires sterically demanding, electron-rich phosphine ligands to force the palladium center into a geometry that accelerates reductive elimination.
-
C4-Carboxylic Acid: Serves as a standard handle for amidation or esterification[5]. It is often protected as a methyl ester early in synthetic sequences to prevent catalyst poisoning during palladium-catalyzed steps.
Experimental Methodologies & Self-Validating Protocols
To harness the full potential of this scaffold, researchers typically employ a sequential functionalization strategy. The workflow below outlines a standard approach: protection, SNAr, cross-coupling, and deprotection.
Fig 2. Sequential functionalization workflow demonstrating orthogonal synthesis.
Protocol A: Regioselective SNAr at C2 with Secondary Amines
This protocol displaces the C2-fluorine with a secondary amine (e.g., morpholine or a difluoropyrrolidine derivative)[8].
-
Reagents: Methyl 3-bromo-2-fluoroisonicotinate (1.0 eq), Secondary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMSO (0.2 M).
-
Mechanistic Rationale: DMSO is chosen as a polar aprotic solvent because it heavily solvates the counter-cations but leaves the nucleophilic amine "naked" and highly reactive. DIPEA acts as a non-nucleophilic base; its steric bulk prevents it from competing with the secondary amine for the electrophilic C2 carbon, while efficiently scavenging the HF byproduct to prevent protonation of the nucleophile[9].
-
Procedure:
-
Dissolve the pyridine substrate in anhydrous DMSO under a nitrogen atmosphere.
-
Add DIPEA, followed by the secondary amine.
-
Heat the reaction mixture to 80°C for 4–6 hours.
-
-
Self-Validation System: Monitor the reaction via LC-MS. The starting material will exhibit a distinct bromine isotope pattern (1:1 ratio for M / M+2). Successful conversion is validated by the disappearance of the starting mass and the emergence of the product mass
, retaining the isotopic bromine signature.
Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at C3
Following SNAr, the C3-bromine is functionalized via palladium-catalyzed cross-coupling[3].
-
Reagents: C2-amino-3-bromopyridine intermediate (1.0 eq), Arylboronic Acid (1.5 eq),
(0.05 eq), (3.0 eq), 1,4-Dioxane/ (4:1 v/v, 0.1 M). -
Mechanistic Rationale: The C3 position is highly sterically hindered.
is selected because the bidentate dppf ligand possesses a large bite angle (approx. 99°). This wide angle forces the palladium center into a distorted geometry that significantly lowers the activation energy required for the rate-limiting reductive elimination step, effectively overcoming the steric bulk of the adjacent C2-amine and C4-ester[3]. The biphasic Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base. -
Procedure:
-
Combine the pyridine intermediate, arylboronic acid, and
in the Dioxane/ mixture. -
Sparge the solution with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst).
-
Add
and heat to 90°C for 12 hours.
-
-
Self-Validation System: LC-MS monitoring will show the complete loss of the characteristic 1:1 bromine isotope pattern. The product peak will correspond to
.
Applications in Drug Discovery and Agrochemicals
The 3-bromo-2-fluoropyridine-4-carboxylic acid scaffold is heavily utilized in the pharmaceutical industry to synthesize targeted drug candidates, particularly kinase inhibitors and GPCR ligands[1]. The ability to independently functionalize the C2, C3, and C4 positions allows medicinal chemists to systematically probe structure-activity relationships (SAR)[8]. For instance, introducing a difluoropyrrolidine at C2 can enhance metabolic stability against oxidative degradation, while varying the aryl group at C3 allows for precise tuning of lipophilicity and target binding affinity[8]. Furthermore, the scaffold is a critical intermediate in the synthesis of advanced crop protection agents, where halogenated pyridines are known to enhance the environmental stability and efficacy of herbicides[1].
References
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- ChemicalBook, "1214360-60-7 | CAS数据库", ChemicalBook.
- Chem-Impex, "3-Bromo-2-fluoropyridine", Chem-Impex.
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- White Rose University Consortium, "Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery", White Rose eTheses Online.
- BLD Pharm, "1214325-32-2 | Methyl 3-bromo-2-fluoroisonicotinate", BLD Pharm.
- BLD Pharm, "29241-63-2 | 5-Bromo-6-fluoronicotinic acid", BLD Pharm.
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- Google Patents, "CA3214900A1 - Carboxamide pyrolopyrazine and pyridine compounds useful as inhibitors of myt1", Google Patents.
- Benchchem, "2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine", Benchchem.
- Google Patents, "WO2021195781A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds", Google Patents.
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